molecular formula C15H13ClN6O2 B2592829 N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide CAS No. 1448043-67-1

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide

Cat. No. B2592829
CAS RN: 1448043-67-1
M. Wt: 344.76
InChI Key: UAXMDWGNUWVOIG-UHFFFAOYSA-N
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Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide is a synthetic compound that has gained attention due to its potential use in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, making TAK-659 a promising tool for studying B-cell-related diseases and disorders.

Scientific Research Applications

Antiasthma Agents

  • Research has identified certain 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, related to the compound , as potential mediator release inhibitors, which could be useful in the treatment of asthma. These compounds were prepared through several chemical reactions and showed promising activity in human basophil histamine release assays (Medwid et al., 1990).

Herbicidal Activity

  • A study focused on the crystal structure and herbicidal activity of a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. The research found it to be effective as a herbicide (Liu et al., 2008).

Anticancer and Anti-5-lipoxygenase Agents

  • Novel pyrazolopyrimidines derivatives, structurally related to the compound of interest, were synthesized and evaluated for their anticancer and 5-lipoxygenase inhibition activities. These compounds showed potential in both these areas, suggesting applications in cancer treatment and inflammation control (Rahmouni et al., 2016).

Plant Growth Retardants

  • The compound falls within a class of chemicals (including triazole, pyrimidine) used as plant growth retardants. These have been applied in physiological research, particularly in studying the regulation of terpenoid metabolism, which has implications for plant development (Grossmann, 1990).

CNS Depressants

  • A study found that certain 6-pyrimidinylamines, related to the compound , exhibited central nervous system (CNS)-depressant activities. These compounds could be potential candidates for treating CNS disorders (Okafor et al., 1982).

Antimicrobial Activity

  • Some derivatives of triazolo[1,5-c]pyrimidines, structurally similar to the compound, have been synthesized and tested for antimicrobial activity. Certain derivatives showed effectiveness against various microbial strains (El-Agrody et al., 2001).

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O2/c1-10(24-12-5-3-2-4-11(12)16)15(23)21-13-6-14(19-8-18-13)22-9-17-7-20-22/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXMDWGNUWVOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NC=N1)N2C=NC=N2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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